molecular formula C9H5ClO2 B2627620 3-Chloro-5-ethynylbenzoic acid CAS No. 1862985-95-2

3-Chloro-5-ethynylbenzoic acid

Cat. No.: B2627620
CAS No.: 1862985-95-2
M. Wt: 180.59
InChI Key: BJVSQEOSABSEOZ-UHFFFAOYSA-N
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Description

3-Chloro-5-ethynylbenzoic acid ( 1862985-95-2) is an organic compound with the molecular formula C 9 H 5 ClO 2 and a molecular weight of 180.59 g/mol . This benzoic acid derivative features both chloro and ethynyl substituents on the aromatic ring, a structure that makes it a valuable building block in synthetic and medicinal chemistry research. Compounds with similar structures, such as those combining a chlorobenzoic acid moiety with other complex organic groups, have demonstrated significant promise in pharmaceutical research, particularly as multi-target-directed ligands for investigating complex neurodegenerative diseases . The ethynyl group present in this molecule provides a versatile handle for further chemical modification via click chemistry, facilitating the synthesis of more complex molecular architectures for drug discovery and development. Researchers can utilize this compound as a key intermediate in the exploration of novel therapeutic agents. Handling and Storage: This product requires cold-chain transportation and storage to maintain stability . Important Notice: This product is labeled "For Research Use Only". It is not intended for diagnostic or therapeutic applications, or for human use. All information provided is for informational purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-ethynylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h1,3-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVSQEOSABSEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Structure, Bonding, and Stereochemical Analysis

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

Specific experimental ¹H and ¹³C NMR data for 3-Chloro-5-ethynylbenzoic acid are not available in the reviewed literature. Such data would be crucial for confirming the arrangement of protons and carbon atoms within the molecule. Two-dimensional NMR techniques, such as COSY and HSQC, would further elucidate the connectivity between atoms.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

No experimental Infrared (IR) or Raman spectra for this compound could be retrieved from the conducted searches. These spectroscopic techniques are essential for identifying the characteristic vibrational modes of the functional groups present in the molecule, including the carboxylic acid O-H and C=O stretches, the alkyne C≡C and ≡C-H stretches, and the aromatic C-H and C-Cl vibrations.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

Detailed high-resolution mass spectrometry (HRMS) data, which would provide the precise elemental composition and fragmentation pattern of this compound, was not found in the available scientific databases. HRMS is a critical tool for confirming the molecular formula and gaining insights into the compound's stability and fragmentation pathways under ionization.

Solid-State Structural Determination through X-ray Crystallography

The definitive three-dimensional structure of a crystalline solid is determined using X-ray crystallography.

Single-Crystal X-ray Diffraction Analysis of Interatomic Distances and Angles

There are no published single-crystal X-ray diffraction studies for this compound. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its molecular geometry. For the related compound, 3-ethynylbenzoic acid, a crystal structure has been reported, revealing details about its molecular dimensions and intermolecular interactions in the solid state. nih.govresearchgate.netnih.gov

Investigation of Crystal Packing and Polymorphism

In the absence of crystallographic data for this compound, no information on its crystal packing or potential polymorphic forms is available. The study of crystal packing provides insights into the intermolecular forces, such as hydrogen bonding and π-stacking, that govern the solid-state architecture. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of its physicochemical properties.

Intermolecular Interactions and Non-Covalent Bonding

The solid-state architecture and physicochemical properties of this compound are governed by a network of intermolecular interactions. While the specific crystal structure of this compound is not publicly available in crystallographic databases as of late 2025, a detailed predictive analysis of its non-covalent bonding can be constructed based on the well-documented crystal structures of analogous compounds, such as 3-ethynylbenzoic acid and various chlorobenzoic acids. The key interactions expected to define its supramolecular assembly are halogen bonds mediated by the chlorine atom and extensive hydrogen bonding networks involving the carboxylic acid and ethynyl (B1212043) functional groups.

Analysis of Halogen Bonding Motifs

The presence of a chlorine atom on the aromatic ring of this compound introduces the potential for halogen bonding to play a significant role in its crystal packing. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This electrophilicity arises from an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the C-Cl bond.

In the solid state, the chlorine atom in this compound can act as a halogen bond donor, interacting with various acceptors. Plausible halogen bonding motifs include:

Cl···O Interactions: The most likely halogen bond acceptor is the carbonyl oxygen of the carboxylic acid group on a neighboring molecule. This type of interaction is common in the crystal structures of other chlorobenzoic acids.

Cl···π Interactions: The chlorine atom could also interact with the electron-rich π-system of the benzene (B151609) ring of an adjacent molecule.

Cl···Cl Interactions: Type II halogen-halogen interactions, where the positive σ-hole of one chlorine atom aligns with the negative equatorial belt of another, are also a possibility in directing the crystal packing.

Table 1: Predicted Halogen Bond Parameters for this compound (Illustrative) Note: These values are representative examples based on analogous structures and are not experimental data for the title compound.

Donor Atom (D)Acceptor Atom (A)Interaction TypePredicted Distance (D···A) (Å)Predicted Angle (C-D···A) (°)
ClO (carbonyl)Halogen Bond3.0 - 3.4160 - 175
Clπ (centroid)Halogen Bond3.2 - 3.6150 - 170

Characterization of Hydrogen Bonding Networks

Hydrogen bonding is expected to be the most dominant intermolecular force in the crystal structure of this compound. The analysis is strongly informed by the experimentally determined crystal structure of its parent compound, 3-ethynylbenzoic acid. nih.govnih.govresearchgate.net

Carboxylic Acid Dimerization: Like virtually all benzoic acid derivatives, this compound is predicted to form robust centrosymmetric dimers in the solid state. This primary motif is established through a pair of strong O—H···O hydrogen bonds between the carboxylic acid groups of two separate molecules, creating a characteristic R²₂(8) ring motif. nih.govresearchgate.net This interaction is a highly reliable and predictable feature in the crystal engineering of carboxylic acids.

Chain Formation via C—H···O Bonds: Beyond the primary dimer formation, the structure is likely extended into chains or sheets by weaker C—H···O hydrogen bonds. The acidic proton of the terminal ethynyl group (C≡C—H) can act as a hydrogen bond donor, interacting with the carbonyl oxygen of the carboxylic acid group, which has already participated in the primary dimer formation. researchgate.net This interaction links the fundamental acid-acid dimers together, propagating the structure into a higher-order assembly. The crystal structure of 3-ethynylbenzoic acid shows its dimers linked by pairs of these C—H···O bonds, forming chains that enclose an R²₂(16) ring motif. nih.govresearchgate.net A similar arrangement is anticipated for the 3-chloro substituted derivative.

Table 2: Predicted Hydrogen Bond Parameters for this compound (Illustrative) Note: These values are based on the published data for 3-ethynylbenzoic acid and are not experimental data for the title compound. nih.govresearchgate.net

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Motif
O—H···O0.821.832.65170R²₂(8) Dimer
C—H···O0.932.453.38165R²₂(16) Chain

Reactivity Profiles and Mechanistic Investigations of 3 Chloro 5 Ethynylbenzoic Acid

Reactivity of the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond, or ethynyl group, is a key functional group in 3-Chloro-5-ethynylbenzoic acid, characterized by its high electron density and linear geometry. This functionality serves as a linchpin for a variety of addition and cyclization reactions.

Cycloaddition Reactions (e.g., Huisgen Cycloadditions)

The terminal alkyne of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. organic-chemistry.org The most prominent among these is the Huisgen [3+2] cycloaddition, which involves reaction with an azide (B81097) to form a stable, five-membered 1,2,3-triazole ring. organic-chemistry.orgnih.gov This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions with high yields, stereospecificity, and tolerance of a wide range of functional groups. chemie-brunschwig.ch

The copper-catalyzed version of this reaction, known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), proceeds under mild conditions and offers excellent regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgacs.org The reaction mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide.

In a practical application, 3-ethynylbenzoic acid can be coupled with various organic azides to synthesize a library of 1,2,3-triazole-containing compounds. nih.gov For instance, the amidation of 3-ethynylbenzoic acid followed by a Cu-catalyzed cycloaddition with substituted azides has been used to create complex molecules with potential biological activity. nih.gov The triazole ring is not merely a linker; it can act as a rigid scaffold and an isostere for amide or ester groups, making it a valuable component in medicinal chemistry. nih.gov

Table 1: Representative Huisgen Cycloaddition of an Ethynylbenzoic Acid Derivative

Alkyne Reactant Azide Reactant Catalyst/Conditions Product Reference

Nucleophilic and Electrophilic Additions to the Triple Bond

The electron-rich π-system of the ethynyl group is susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Additions: Transition metals can activate the alkyne toward electrophilic attack. uniovi.es For example, palladium-catalyzed reactions can facilitate the addition of various moieties across the triple bond. In tandem cyclization-coupling reactions of 2-ethynylbenzoic acids, a key step involves the syn-oxypalladation across the alkyne. semanticscholar.org Halogens and hydrogen halides can also add across the triple bond. The oxidative iodination of terminal alkynes using reagents like (diacetoxyiodo)benzene (B116549) and potassium iodide is an effective method for producing iodoalkenes. jove.com Depending on the reaction conditions, this can lead to mono-, di-, or tri-iodinated alkene products. jove.com

Nucleophilic Additions: The ethynyl group can also undergo nucleophilic attack, particularly in intramolecular settings. The cyclization of ortho-ethynylbenzoic acids can proceed via an intramolecular nucleophilic attack of the carboxylate group onto the alkyne, a process often catalyzed by transition metals like gold or rhenium. psu.eduuniovi.esresearchgate.net This typically follows a 5-exo-dig or 6-endo-dig cyclization pathway to form isobenzofuranones or isochromenones, respectively. semanticscholar.orgresearchgate.net While this compound lacks the ortho positioning required for these specific intramolecular cyclizations, the principle demonstrates the susceptibility of the alkyne to nucleophilic attack.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile handle for derivatization, primarily through esterification and amidation, and can potentially undergo decarboxylation under specific conditions.

Esterification and Amidation Reaction Mechanisms

Esterification: this compound can be converted to its corresponding esters via standard methods such as Fischer esterification. This acid-catalyzed reaction involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack from an alcohol. Subsequent dehydration yields the ester. rsc.org For example, reacting the acid with an alcohol like methanol (B129727) in the presence of a strong acid catalyst (e.g., H₂SO₄) would yield methyl 3-chloro-5-ethynylbenzoate. rsc.org This method is widely used for preparing benzoate (B1203000) esters. rsc.org

Amidation: The formation of amides from this compound requires activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Common coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) are highly effective. nih.gov The mechanism involves the formation of a highly reactive acyl-pyridinium intermediate, which is then readily displaced by the amine nucleophile to form the stable amide bond with high efficiency. nih.gov

Table 2: Common Conditions for Esterification and Amidation

Transformation Reagents Mechanism Type Key Intermediate
Esterification Alcohol (e.g., MeOH), Acid Catalyst (e.g., H₂SO₄) Fischer Esterification (Nucleophilic Acyl Substitution) Protonated Carbonyl

| Amidation | Amine, Coupling Agent (e.g., HATU), Base (e.g., DIPEA) | Activated Acyl Substitution | Acyl-pyridinium Ester |

Decarboxylation Pathways and Derivatives

The decarboxylation of aromatic carboxylic acids, including this compound, is generally difficult. The C(sp²)-C(sp²) bond connecting the carboxyl group to the benzene (B151609) ring is strong, and the resulting aryl anion intermediate is high in energy and unstable. Therefore, harsh conditions, such as very high temperatures and the use of catalysts like copper, are typically required. No specific studies detailing the decarboxylation of this compound are readily available, suggesting the stability of this functional group under normal synthetic conditions. The product of such a reaction would be 1-chloro-3-ethynylbenzene.

Aromatic Ring Reactivity

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of its three substituents. pdx.edu

-COOH (Carboxylic Acid): This is a moderate deactivating group due to its electron-withdrawing resonance and inductive effects. It is a meta-director.

-Cl (Chloro): This is a deactivating group due to its electron-withdrawing inductive effect, which outweighs its electron-donating resonance effect. However, the resonance effect directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

-C≡CH (Ethynyl): This group is generally considered to be weakly deactivating and a meta-director due to the sp-hybridization of its carbon atoms, which makes it more electronegative than the sp² carbons of the ring.

In this compound, the substituents are located at positions C1 (-COOH), C3 (-Cl), and C5 (-C≡CH). The directing effects are as follows:

The -COOH group at C1 directs to C3 and C5 (both occupied).

The -Cl group at C3 directs to C2, C4, and C6.

The -C≡CH group at C5 directs to C1 and C3 (both occupied).

The net effect is that all three substituents strongly deactivate the ring. msu.edulibretexts.org Any potential electrophilic substitution is directed by the chloro-substituent to the C2, C4, and C6 positions. However, the cumulative deactivating effect of the three electron-withdrawing groups makes the aromatic ring highly electron-deficient and thus very unreactive towards standard electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. pdx.edulibretexts.org Forcing conditions would likely be required to achieve any substitution on the ring.

Table 3: Substituent Effects on Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Activating/Deactivating Directing Effect
-COOH 1 -I, -M (Electron-withdrawing) Deactivating meta
-Cl 3 -I > +M (Electron-withdrawing) Deactivating ortho, para

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The mechanism typically involves an initial attack by an electrophile on the electron-rich π-system of the benzene ring to form a resonance-stabilized carbocation intermediate, known as a benzenonium ion or sigma complex. libretexts.org The aromaticity is then restored by the loss of a proton from the carbon atom that was attacked. libretexts.org

The rate and orientation of electrophilic attack on a substituted benzene ring are determined by the nature of the substituents already present. Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing). Activating groups increase the rate of reaction compared to benzene and direct incoming electrophiles to the ortho and para positions. Deactivating groups slow the reaction down and, with the exception of halogens, direct incoming electrophiles to the meta position. libretexts.org

In the case of this compound, all three substituents are deactivating.

Chloro Group (-Cl): Halogens are a unique class of substituents. They are deactivating due to their inductive electron withdrawal (-I effect) but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance (+R effect), which helps stabilize the carbocation intermediate when the attack is at the ortho or para position.

Carboxylic Acid Group (-COOH): This group is strongly deactivating through both inductive withdrawal (-I effect) and resonance withdrawal (-R effect). It is a meta-director.

Ethynyl Group (-C≡CH): The ethynyl group is also considered a deactivating, meta-directing substituent due to the sp-hybridization of its carbon atoms, which makes it more electronegative than the sp²-hybridized carbons of the benzene ring.

The combined influence of these groups makes the aromatic ring of this compound significantly electron-deficient and thus highly unreactive towards electrophilic substitution. Any potential reaction would require harsh conditions and a potent electrophile. libretexts.org The directing effects of the substituents would compete to determine the position of substitution.

Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectDirecting Influence
-ClC3-I (deactivating), +R (o,p-directing)Directs to C2, C4, C6
-COOHC1-I, -R (strongly deactivating, m-directing)Directs to C3, C5
-C≡CHC5-I (deactivating, m-directing)Directs to C1, C3

Considering the positions on the ring:

C2: ortho to -COOH, ortho to -Cl. Favored by the directing effect of -Cl, but disfavored by proximity to the strongly deactivating -COOH.

C4: para to -COOH, ortho to -Cl, meta to -C≡CH. This position is activated by the +R effect of the chlorine atom.

C6: ortho to -COOH, ortho to -Cl. Similar to the C2 position.

Nucleophilic Aromatic Substitution Mechanisms

Aryl halides can undergo nucleophilic substitution, but they are generally much less reactive than alkyl halides. libretexts.org However, reactivity is significantly enhanced when strong electron-withdrawing groups (EWGs) are present on the aromatic ring, particularly at positions ortho and para to the leaving group. masterorganicchemistry.comncrdsip.com this compound possesses a leaving group (Cl) and two EWGs (-COOH and -C≡CH), making it a candidate for Nucleophilic Aromatic Substitution (NAS).

There are two primary mechanisms for NAS:

The SₙAr (Addition-Elimination) Mechanism: This is a two-step process. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com This step is typically rate-determining as it involves the temporary loss of aromaticity. ncrdsip.com In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. ncrdsip.com The stability of the Meisenheimer complex is crucial, and it is greatly enhanced by EWGs at the ortho and/or para positions, which can delocalize the negative charge through resonance. youtube.com In this compound, both EWGs are meta to the chlorine. While they still exert an electron-withdrawing inductive effect, they cannot stabilize the intermediate via resonance as effectively as ortho or para substituents. masterorganicchemistry.comncrdsip.com Therefore, SₙAr reactions on this substrate would likely require forcing conditions (high temperature, strong nucleophile).

The Elimination-Addition (Benzyne) Mechanism: This mechanism occurs under very harsh conditions with extremely strong bases (like NaNH₂) and typically on aryl halides that lack activating EWGs. pressbooks.pub It involves two stages: the elimination of HX (HCl in this case) from adjacent carbons to form a highly reactive benzyne (B1209423) intermediate, followed by the rapid addition of the nucleophile to one of the carbons of the triple bond in the benzyne. ncrdsip.compressbooks.pub This mechanism often leads to a mixture of products where the incoming nucleophile can attach to the carbon that originally bore the leaving group or the adjacent carbon.

Table 2: Comparison of Potential Nucleophilic Aromatic Substitution Mechanisms

FeatureSₙAr (Addition-Elimination)Elimination-Addition (Benzyne)
Requirement Strong electron-withdrawing groups (ortho/para favored)Very strong base (e.g., NaNH₂), high temperature
Intermediate Meisenheimer complex (carbanion)Benzyne
Rate-Limiting Step Formation of Meisenheimer complexFormation of benzyne
Substituent Effect Rate enhanced by EWGsRelatively insensitive to electronic nature of substituents
Regiochemistry Substitution occurs only at the carbon bearing the leaving groupCan yield a mixture of regioisomers
Applicability to Substrate Plausible, but hampered by meta orientation of EWGsPossible under very strong basic conditions

For this compound, the SₙAr pathway is the more probable of the two under typical nucleophilic substitution conditions, although its rate would be attenuated by the meta positioning of the activating groups.

Cascade and Multicomponent Reactions Incorporating the Compound Scaffold

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bonds are formed in a single operation without isolating intermediates. researchgate.net Similarly, multicomponent reactions (MCRs) bring together three or more reactants in one pot to form a product that incorporates atoms from all starting materials. organic-chemistry.orgtcichemicals.com These strategies are highly valued for their efficiency and atom economy.

The structure of this compound, featuring both an alkyne and a carboxylic acid (an "alkynoic acid"), is well-suited for certain types of metal-catalyzed cascade reactions. researchgate.net A common and powerful cascade sequence for alkynoic acids involves an initial metal-catalyzed cycloisomerization to generate a reactive exocyclic alkylidene lactone intermediate. This intermediate is then trapped in situ by a nucleophile. researchgate.netmdpi.com Gold and palladium are frequently used catalysts for such transformations. mdpi.comsemanticscholar.orgmdpi.com

For instance, a plausible cascade reaction involving this compound could be its reaction with a dinucleophile, such as 2-aminobenzyl alcohol, in the presence of a suitable metal catalyst.

Table 3: Hypothetical Cascade Reaction of this compound

StepDescriptionIntermediate/Product
1. Catalyst Activation The alkynoic acid coordinates to the metal catalyst (e.g., Au(I)).Metal-alkyne complex
2. Cycloisomerization The carboxylate group attacks the activated alkyne in a 5-exo-dig manner.Exocyclic alkylidene lactone intermediate
3. Nucleophilic Attack The amino group of the dinucleophile attacks the lactone carbonyl.Acylic amide intermediate
4. Cyclization The hydroxyl group of the dinucleophile attacks the iminium ion formed in situ.Final polycyclic heterocyclic product

This type of reaction, based on precedents with other substituted ethynylbenzoic acids, allows for the rapid assembly of complex molecular scaffolds from simple starting materials. semanticscholar.orgpsu.edu The chloro-substituent on the aromatic ring would be carried through the reaction sequence into the final product, where it could serve as a handle for further synthetic modifications.

Theoretical and Computational Mechanistic Studies

Theoretical and computational chemistry provide powerful tools for investigating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules like this compound. These methods can elucidate details that are difficult or impossible to probe through experimental means alone.

Density Functional Theory (DFT) for Reaction Pathway Elucidation and Transition State Characterization

Density Functional Theory (DFT) is a workhorse of modern computational chemistry used to study the electronic structure of molecules. For a given reaction, DFT can be used to map out the entire potential energy surface, connecting reactants, intermediates, transition states, and products.

For the reactivity of this compound, DFT could be applied to:

Model Electrophilic Aromatic Substitution: Calculations could determine the relative energies of the sigma-complex intermediates formed from electrophilic attack at the C2, C4, and C6 positions. The transition state energies leading to these intermediates could also be calculated to predict the most favorable reaction pathway and the regiochemical outcome.

Characterize Nucleophilic Aromatic Substitution: The structure and stability of the Meisenheimer complex in an SₙAr reaction could be modeled. DFT would be used to calculate the energy barrier (activation energy) for its formation, providing insight into the reaction rate. It could also compare the energetics of the SₙAr pathway versus the benzyne pathway to predict which mechanism is more favorable under specific conditions.

Elucidate Cascade Reaction Mechanisms: For the metal-catalyzed cascade reactions, DFT can model each step of the catalytic cycle. This includes the initial coordination of the alkyne to the metal, the cycloisomerization to the lactone, and the subsequent nucleophilic attack and cyclization steps. By calculating the energies of all intermediates and transition states, the rate-determining step and the precise role of the catalyst can be identified.

Quantum Chemical Modeling of Reaction Energetics and Kinetics

Quantum chemical modeling, including DFT and other ab initio methods, provides quantitative data on the energetics and kinetics of chemical reactions.

Table 4: Data Obtainable from Quantum Chemical Modeling of this compound Reactivity

Calculated PropertyApplication to Reactivity Analysis
Activation Energy (Eₐ) Predicts the kinetic feasibility and rate of a reaction. Higher Eₐ implies a slower reaction. Comparing Eₐ for competing pathways reveals the favored mechanism.
Reaction Enthalpy (ΔH) Determines whether a reaction is exothermic or endothermic.
Gibbs Free Energy (ΔG) Determines the thermodynamic spontaneity of a reaction. A negative ΔG indicates a favorable reaction.
Molecular Orbitals (HOMO/LUMO) The energy and location of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate sites for electrophilic and nucleophilic attack, respectively.
Electrostatic Potential (ESP) Maps Visually represent the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Atomic Charges (e.g., NBO) Quantify the partial charge on each atom, providing a numerical basis for predicting sites of attack and understanding substituent effects.

By applying these computational models, researchers can gain a deep, quantitative understanding of the factors controlling the reactivity of this compound. This includes rationalizing observed experimental outcomes and predicting the feasibility of new, untested transformations, thereby guiding future synthetic efforts.

Design and Synthesis of Functional Analogs and Derivatives of 3 Chloro 5 Ethynylbenzoic Acid

Systematic Substitution on the Aromatic Ring

The aromatic core of 3-chloro-5-ethynylbenzoic acid presents a scaffold ripe for the introduction of various functional groups. The existing chloro, ethynyl (B1212043), and carboxylic acid substituents exert distinct electronic and steric influences, guiding the regioselectivity of further substitutions.

The introduction of hydroxy, nitro, and alkyl groups onto the aromatic ring can significantly alter the molecule's properties. Standard electrophilic aromatic substitution reactions are the primary methods for achieving these transformations, with the directing effects of the existing groups playing a crucial role. The carboxylic acid and ethynyl groups are deactivating and meta-directing, while the chloro group is deactivating but ortho, para-directing. This leads to a complex interplay of directing effects.

Hydroxy Analogs: The direct hydroxylation of this compound is challenging. A plausible synthetic route involves the introduction of an amino group followed by diazotization and subsequent hydrolysis. For instance, nitration of a protected form of the acid, followed by reduction of the nitro group to an amine, would yield an amino-substituted intermediate. This amine can then be converted to a diazonium salt, which upon heating in an aqueous acidic solution, furnishes the desired hydroxy-substituted analog. semanticscholar.orgontosight.ai

Nitro Analogs: Nitration of this compound can be achieved using a mixture of concentrated nitric acid and sulfuric acid. prepchem.com The strong deactivating nature of the existing substituents requires harsh reaction conditions. The primary product expected would be the result of nitration at the positions meta to the carboxyl and ethynyl groups and ortho/para to the chloro group, though a mixture of isomers is likely.

Alkyl Analogs: Friedel-Crafts alkylation, using an alkyl halide and a Lewis acid catalyst like aluminum chloride, can introduce alkyl groups onto the aromatic ring. google.com The reaction would likely yield a mixture of products due to the competing directing effects of the substituents. The regioselectivity can be influenced by the choice of alkylating agent and reaction conditions.

Substitution Reaction Reagents and Conditions Major Product(s) Reference
NitrationConc. HNO₃, Conc. H₂SO₄, heat3-Chloro-5-ethynyl-2-nitrobenzoic acid and/or 3-Chloro-5-ethynyl-4-nitrobenzoic acid prepchem.com
Hydroxylation (via Diazotization)1. Nitration & Reduction 2. NaNO₂, HCl, 0-5°C 3. H₂O, heat3-Chloro-5-ethynyl-2-hydroxybenzoic acid or 3-Chloro-5-ethynyl-4-hydroxybenzoic acid semanticscholar.org
Alkylation (Friedel-Crafts)R-Cl, AlCl₃Mixture of alkylated isomers google.com

Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) can modulate the electronic properties and reactivity of the aromatic ring. The electronegativity and size of the halogen influence its inductive and resonance effects, thereby affecting the acidity of the carboxylic acid, the reactivity of the ethynyl group, and the susceptibility of the ring to further substitution. libretexts.orgsavemyexams.com

Generally, reactivity towards electrophilic substitution decreases as the size of the halogen increases (F > Cl > Br > I) due to a combination of decreasing electronegativity and increasing steric hindrance. libretexts.org The carbon-halogen bond strength also varies, which can be a critical factor in cross-coupling reactions where the halogen acts as a leaving group. For instance, an iodo-substituted analog would be more reactive in palladium-catalyzed coupling reactions than its chloro counterpart. researchgate.net

Halogen Electronegativity Inductive Effect Predicted Impact on Reactivity Reference
Fluorine (F)3.98Strongest -ILeast deactivating, most reactive towards electrophilic substitution among halogens. libretexts.org
Chlorine (Cl)3.16Strong -IDeactivating. libretexts.org
Bromine (Br)2.96Weaker -IMore deactivating than chlorine. savemyexams.com
Iodine (I)2.66Weakest -IMost deactivating, but the C-I bond is weakest, making it most reactive in cross-coupling reactions. researchgate.net

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for the synthesis of a variety of derivatives, including esters, amides, and anhydrides. These modifications can alter the compound's solubility, polarity, and biological activity.

Esters: Esterification of this compound can be readily achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. ambeed.com Alternatively, the acid can be converted to its more reactive acyl chloride, which then reacts with an alcohol to form the ester. nih.gov

Amides: Amide derivatives can be synthesized by the direct condensation of this compound with an amine, often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govsemanticscholar.org A more traditional and often higher-yielding method involves the conversion of the carboxylic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. libretexts.orggoogle.com

Anhydrides: Symmetric anhydrides can be prepared by the dehydration of two equivalents of this compound, typically by heating with a dehydrating agent. A more controlled synthesis involves the reaction of the acyl chloride with the sodium salt of the carboxylic acid.

Derivative Synthetic Method Reagents Reference
EsterFischer EsterificationAlcohol (R-OH), H₂SO₄ (cat.) ambeed.com
EsterAcyl Chloride Route1. SOCl₂ or (COCl)₂ 2. Alcohol (R-OH), Pyridine nih.gov
AmideDirect CouplingAmine (R-NH₂), DCC or EDC nih.govsemanticscholar.org
AmideAcyl Chloride Route1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) libretexts.org
AnhydrideAcyl Chloride Route3-Chloro-5-ethynylbenzoyl chloride, Sodium 3-chloro-5-ethynylbenzoateGeneral Knowledge

Modifications of the Ethynyl Group

The terminal alkyne functionality is a key feature of this compound, offering a site for a variety of chemical transformations, most notably carbon-carbon bond-forming reactions.

The Sonogashira coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction can be employed to introduce a wide array of alkynyl substituents onto the ethynyl group of this compound or its derivatives. The reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgresearchgate.netmdpi.com

By coupling this compound (or its ester or amide derivatives) with various terminal alkynes (R'-C≡CH), a library of compounds with extended π-systems and diverse functionalities can be synthesized. The choice of the coupling partner (R'-C≡CH) allows for the introduction of alkyl, aryl, heteroaryl, or silyl (B83357) groups at the terminus of the newly formed diyne system. nih.gov

Reaction Catalyst System Coupling Partner Product Type Reference
Sonogashira CouplingPd(PPh₃)₄, CuI, Et₃NTerminal alkyne (R'-C≡CH)Diynyl-benzoic acid derivatives organic-chemistry.orglibretexts.orgnih.gov
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, amine baseArylacetyleneAryl-butadiynyl-benzoic acid derivatives mdpi.com
Sonogashira CouplingPd(OAc)₂, ligand, baseSilylacetyleneSilyl-butadiynyl-benzoic acid derivatives mdpi.com

Hydration and Cyclization Products of the Ethyne (B1235809)

The ethynyl group of this compound is a versatile functional handle that can undergo a variety of transformations, including hydration and cyclization reactions, to yield a range of functionalized derivatives.

The hydration of the ethyne moiety in this compound, typically catalyzed by mercury salts in the presence of aqueous acid, is expected to follow Markovnikov's rule. This would lead to the formation of an enol intermediate that would rapidly tautomerize to the corresponding ketone, 3-acetyl-5-chlorobenzoic acid.

Intramolecular cyclization reactions involving the ethynyl and carboxylic acid groups can also be envisaged, particularly in the context of substituted ortho-ethynylbenzoic acids which are known to undergo such transformations. semanticscholar.orgjst.go.jpresearchgate.netclockss.org Although this compound is a meta-substituted isomer, the principles of intramolecular cyclization can be considered. For instance, in related systems, palladium-catalyzed cyclization of 2-ethynylbenzoic acids leads to the formation of isobenzofuranones (phthalides) or isochromenones, depending on the reaction conditions and the substitution pattern. semanticscholar.orgjst.go.jpclockss.orgacs.org These reactions can proceed via 5-exo-dig or 6-endo-dig cyclization pathways. semanticscholar.orgclockss.org While direct intramolecular cyclization between the meta-positioned ethynyl and carboxyl groups is not geometrically favored, intermolecular reactions or reactions involving additional reagents could potentially lead to cyclic structures.

A plausible reaction pathway for the hydration of the ethyne group is detailed in the table below.

StepDescriptionIntermediate/Product
1Protonation of the alkyneVinyl cation intermediate
2Nucleophilic attack by waterOxonium ion intermediate
3DeprotonationEnol intermediate
4Tautomerization3-Acetyl-5-chlorobenzoic acid

Integration into Complex Molecular Frameworks

The unique substitution pattern of this compound, featuring electron-withdrawing chloro and ethynyl groups on a benzoic acid scaffold, makes it a valuable building block for the synthesis of more complex molecular architectures with potential applications in medicinal chemistry and materials science.

Synthesis of Retinoid Analogues with Modified Side Chains

Retinoids are a class of compounds structurally related to vitamin A that are involved in various biological processes, including cell growth, differentiation, and apoptosis. mdpi.comrsc.org Synthetic retinoids have been developed to enhance stability and biological activity. mdpi.comrsc.orgnih.gov The structural features of this compound make it an interesting candidate for the synthesis of novel retinoid analogues. The benzoic acid moiety can serve as the polar head group, a common feature in many retinoids, while the ethynyl group provides a rigid linker to a hydrophobic tail. The chloro substituent can modulate the electronic properties and metabolic stability of the molecule.

While no direct synthesis of a retinoid analogue from this compound has been reported, its potential can be inferred from the synthesis of related compounds. For example, analogues of bexarotene, a retinoid X receptor (RXR) selective agonist, have been synthesized with modifications on the aromatic ring bearing the carboxylic acid. nih.govacs.org A plausible strategy for integrating this compound into a retinoid framework would involve a Sonogashira cross-coupling reaction. a2bchem.com This reaction would couple the terminal alkyne of this compound with a suitable halogenated hydrophobic tail, such as a substituted tetrahydronaphthalene derivative, a common structural motif in synthetic retinoids. rsc.orgnih.govacs.org

A hypothetical synthetic route to a retinoid analogue incorporating the this compound scaffold is presented below.

Reactant 1Reactant 2Catalyst/ReagentsProduct
This compound2-Iodo-1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalenePd(PPh₃)₂Cl₂/CuI, Et₃N3-Chloro-5-((1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalen-2-yl)ethynyl)benzoic acid

Construction of Heterocyclic Systems utilizing the Ethynylbenzoic Acid Core

The ethynyl group of this compound is a key functional group for the construction of various heterocyclic systems. One of the most prominent reactions is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which provides a highly efficient route to 1,2,3-triazoles. a2bchem.comrsc.orgorganic-chemistry.orgbeilstein-journals.org It has been demonstrated that 3-ethynylbenzoic acid can be used to synthesize a variety of 1,4-disubstituted 1,2,3-triazole derivatives. rsc.org In a typical procedure, the ethynylbenzoic acid is coupled with an organic azide (B81097) in the presence of a copper(I) catalyst to yield the corresponding triazole.

This methodology can be directly applied to this compound, where the chloro-substituted benzoic acid moiety would be incorporated into the final heterocyclic structure. The resulting triazole-containing compounds could be of interest in medicinal chemistry, as the 1,2,3-triazole ring is a known pharmacophore found in numerous bioactive molecules. nih.gov

The following table outlines the general scheme for the synthesis of 1,2,3-triazole derivatives from this compound.

Reactant 1Reactant 2Catalyst/ReagentsProduct Class
This compoundOrganic azide (R-N₃)CuSO₄·5H₂O, Sodium ascorbate3-Chloro-5-(1-substituted-1H-1,2,3-triazol-4-yl)benzoic acids

Development of Ligands for Coordination Chemistry

Substituted benzoic acids are well-established ligands in coordination chemistry, capable of binding to metal ions through their carboxylate groups in various coordination modes. mdpi.comresearchgate.netajol.inforesearchgate.nettandfonline.com The presence of additional functional groups, such as the ethynyl and chloro substituents in this compound, can significantly influence the electronic properties and structural diversity of the resulting metal complexes and metal-organic frameworks (MOFs). rsc.orgscirp.orgnih.gov

The carboxylate group of this compound can coordinate to metal centers, while the chloro and ethynyl groups can modulate the ligand's electron density and steric profile. The ethynyl group, in particular, can participate in the formation of extended structures through π-stacking interactions or by acting as a secondary binding site. For instance, ethynylbenzoic acid derivatives have been used to construct stable MOFs. core.ac.ukbath.ac.uk Furthermore, iodoethynylbenzoic acid has been shown to form halogen-bonded co-crystals with halide salts, highlighting the potential for the chloro group in this compound to participate in similar non-covalent interactions within a crystal lattice. researchgate.net

The combination of a robust coordinating group (carboxylate) and tunable functional groups (ethynyl, chloro) makes this compound a promising ligand for the design and synthesis of novel coordination compounds and MOFs with potentially interesting catalytic, sensing, or gas storage properties.

Metal IonLigandPotential Coordination ModesPotential Applications
Transition Metals (e.g., Cu²⁺, Zn²⁺, Co²⁺)3-Chloro-5-ethynylbenzoateMonodentate, Bidentate (chelating or bridging)Catalysis, Magnetic materials
Lanthanides (e.g., Tb³⁺, Eu³⁺)3-Chloro-5-ethynylbenzoateBridging carboxylateLuminescent sensors, MOFs

Computational Chemistry and Theoretical Characterization

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its geometry, stability, and chemical behavior. For 3-Chloro-5-ethynylbenzoic acid, the interplay between the benzene (B151609) ring and its three distinct substituents—a chloro group, an ethynyl (B1212043) group, and a carboxylic acid group—creates a unique electronic landscape.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, positing that the most significant interactions between molecules occur via their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO, being the orbital containing the most energetic electrons, is associated with the molecule's ability to donate electrons (nucleophilicity). Conversely, the LUMO, the lowest energy empty orbital, relates to the molecule's capacity to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the electronic nature of the substituents significantly influences the energies and distributions of the frontier orbitals. The carboxylic acid and chloro groups are electron-withdrawing through inductive effects, while the ethynyl group also exhibits a mild electron-withdrawing character. These effects are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzoic acid. The precise energy levels and the HOMO-LUMO gap would be determined via quantum chemical calculations, such as those based on Density Functional Theory (DFT).

The spatial distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. It is anticipated that the HOMO would be localized primarily on the π-system of the benzene ring and the ethynyl group, while the LUMO would likely be distributed over the carboxylic acid group and the aromatic ring, influenced by the electron-withdrawing substituents.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

ParameterHypothetical Energy (eV)Implication
HOMO Energy-7.2Energy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy-1.8Energy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap5.4Indicates chemical reactivity and kinetic stability; a larger gap suggests higher stability.

Note: The values in this table are hypothetical and serve to illustrate the concepts of FMO theory as applied to this molecule. Actual values would require specific quantum chemical calculations.

The distribution of electron density within this compound is non-uniform due to the varying electronegativities of its constituent atoms and the resonance and inductive effects of the substituents. A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution on the molecule's van der Waals surface.

The MEP map is color-coded to indicate regions of different electrostatic potential. Areas of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. In contrast, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. Green and yellow areas represent regions of intermediate or near-zero potential.

For this compound, the MEP map is expected to show the most negative potential localized around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. The π-system of the ethynyl group and the benzene ring would also exhibit negative potential, though to a lesser extent. The most positive potential would be concentrated on the acidic hydrogen of the carboxylic acid group, making it the primary site for deprotonation. The hydrogen atoms on the aromatic ring and the ethynyl group would also show regions of positive potential. The chlorine atom, being highly electronegative, will create a region of negative potential around itself, while simultaneously influencing the potential of the adjacent carbon atom.

Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. By simulating these spectra, researchers can gain detailed information about the molecule's structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule, which are then used to calculate the chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the acidic proton of the carboxylic acid. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the three substituents. The carboxylic acid proton is expected to appear at a significantly downfield shift (typically >10 ppm). The ethynyl proton, if present, would also have a characteristic chemical shift.

The ¹³C NMR spectrum would provide information about each unique carbon environment. The carbon of the carboxylic acid group would be the most downfield signal. The carbons of the benzene ring would show a range of shifts depending on their position relative to the substituents. The two carbons of the ethynyl group would also have distinct and predictable chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

NucleusPredicted Chemical Shift (ppm)Notes
¹H (Carboxyl)12.5 - 13.5Highly deshielded, acidic proton.
¹H (Aromatic)7.8 - 8.2Range depends on the position relative to substituents.
¹H (Ethynyl)3.5 - 4.0Characteristic shift for a terminal alkyne proton.
¹³C (Carbonyl)165 - 175Deshielded due to bonding with two oxygen atoms.
¹³C (Aromatic)120 - 140Shifts are influenced by inductive and resonance effects.
¹³C (Ethynyl)80 - 90Typical range for sp-hybridized carbons.

Note: These are representative chemical shift ranges. Precise values would be obtained from specific calculations, often using methods like GIAO (Gauge-Independent Atomic Orbital) within a DFT framework.

Computational chemistry can simulate the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies and the corresponding intensities. These calculations are typically performed by determining the second derivatives of the energy with respect to the atomic coordinates.

The simulated IR and Raman spectra for this compound would exhibit characteristic vibrational modes corresponding to its functional groups. Key predicted frequencies would include:

O-H stretch: A broad band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid.

C=O stretch: A strong, sharp absorption in the IR spectrum, expected around 1700-1730 cm⁻¹.

C≡C stretch: A weak to medium intensity band in the IR spectrum, typically around 2100-2140 cm⁻¹. This mode is often strong in the Raman spectrum.

Aromatic C=C stretches: A series of bands in the 1450-1600 cm⁻¹ region.

C-Cl stretch: A strong absorption in the lower frequency region of the IR spectrum, typically between 600-800 cm⁻¹.

By comparing the simulated spectra with experimental data, a detailed assignment of the vibrational modes can be achieved, confirming the molecular structure.

Table 3: Predicted Characteristic Vibrational Frequencies (Illustrative)

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H stretch (H-bonded)~3000Strong, BroadWeak
C=O stretch~1715StrongMedium
C≡C stretch~2120MediumStrong
Aromatic C=C stretch~1600, 1580MediumStrong
C-O stretch~1300StrongWeak
C-Cl stretch~750StrongMedium

Note: These are approximate frequencies. Calculated values are often scaled by an empirical factor to better match experimental results.

Advanced Quantum Chemical Methodologies

While DFT methods like B3LYP are widely used for their balance of accuracy and computational cost, more advanced methodologies can provide even greater precision for specific properties.

Ab initio methods: Post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher levels of accuracy for calculating electronic energies and molecular properties. These methods are more computationally demanding but can be crucial for benchmarking DFT results and for systems where electron correlation is particularly important.

Time-Dependent DFT (TD-DFT): This method is the standard for calculating excited-state properties, such as UV-Vis absorption spectra. For this compound, TD-DFT could predict the electronic transitions responsible for its absorption of ultraviolet light.

Solvation Models: To simulate the behavior of the molecule in solution, computational models can incorporate the effects of a solvent. Implicit solvation models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. Explicit solvation models involve including individual solvent molecules in the calculation, offering a more detailed picture of solute-solvent interactions at a higher computational cost. These models would be essential for accurately predicting properties like pKa or NMR shifts in a specific solvent.

The application of these advanced methods would yield a highly detailed and accurate theoretical characterization of this compound, providing a deep understanding of its chemical nature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method widely used to predict the electronic absorption spectra (UV-Vis) and other excited-state properties of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. Key parameters obtained from TD-DFT calculations include excitation energies, oscillator strengths (which relate to the intensity of absorption), and the nature of the electronic transitions (e.g., π-π* or n-π*).

For related compounds, such as other benzoic acid derivatives, TD-DFT has been successfully applied to understand their photophysical and photochemical characteristics. researchgate.netnih.gov These studies often involve assessing various exchange-correlation functionals and basis sets to find the most accurate computational model that aligns with experimental data. researchgate.net The choice of solvent can also be incorporated into these calculations using models like the Polarized Continuum Model (PCM) to simulate more realistic conditions. scielo.org.za However, no such specific data for this compound is currently available in the scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational landscape of a molecule, revealing its preferred shapes and the dynamics of its structural changes. Furthermore, these simulations are invaluable for exploring intermolecular interactions, such as hydrogen bonding and stacking interactions, which govern how molecules interact with each other in condensed phases.

While MD simulations are a standard tool in computational chemistry for understanding the behavior of organic molecules, no studies have been published that specifically apply this technique to this compound. Such a study would be instrumental in understanding its aggregation behavior, solubility, and potential interactions with biological macromolecules.

Applications in Advanced Materials Science and Emerging Technologies

Polymer Chemistry and Polymer Functionalization

The unique structure of 3-Chloro-5-ethynylbenzoic acid, featuring a reactive ethynyl (B1212043) group and a carboxylic acid moiety, theoretically makes it a candidate for polymer synthesis and functionalization. However, specific studies detailing its use are not found in the available literature.

Monomer Incorporation into Conductive Polymer Systems

There are no specific studies found that detail the incorporation of this compound as a monomer into conductive polymer systems. General principles of conductive polymer synthesis often involve the polymerization of aromatic monomers, and while the ethynyl group could potentially participate in polymerization reactions, no documented examples for this specific molecule were identified.

Design of Specialty Polymers with Tunable Properties

Similarly, research on the design of specialty polymers with tunable properties using this compound as a key building block is not available. The chloro and ethynyl groups could theoretically be used to tune electronic and physical properties, but this has not been demonstrated in published research for this compound.

Optoelectronic Materials Development

The development of new materials for optoelectronic applications is a rapidly advancing field. However, the role of this compound in this area appears to be unexplored in the current body of scientific literature.

Role in Dye-Sensitized Systems (e.g., as building blocks for chromophores)

While benzoic acid derivatives can serve as anchoring groups for dyes in dye-sensitized solar cells, and ethynyl groups can be used to extend conjugation in chromophores, no specific research articles were found that describe the use of this compound for this purpose. For instance, related compounds like 4-ethynylbenzoic acid have been utilized in the synthesis of chromophores for such applications.

Crystal Engineering and Supramolecular Assembly

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The carboxylic acid group of benzoic acid derivatives is a well-known functional group for forming robust hydrogen-bonding networks.

While the specific crystal structure and supramolecular assembly of this compound have not been reported, the crystal structure of the closely related compound, 3-ethynylbenzoic acid , has been determined. researchgate.netnih.govnih.gov In the crystal structure of 3-ethynylbenzoic acid, molecules form dimers through hydrogen bonds between their carboxylic acid groups. researchgate.netnih.govnih.gov These dimers are further linked into chains by C-H···O hydrogen bonds. researchgate.netnih.gov The study of such related structures provides insight into the potential for ethynylbenzoic acids to form predictable supramolecular assemblies, which is a key aspect of crystal engineering and the development of materials like metal-organic frameworks (MOFs). researchgate.netnih.gov

Below is a table summarizing the crystallographic data for the related compound, 3-ethynylbenzoic acid.

ParameterValue
Chemical FormulaC₉H₆O₂
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.8630 (7)
b (Å)8.3000 (9)
c (Å)11.7490 (1)
α (°)101.44
β (°)93.8
γ (°)99.83
Volume (ų)361.84 (8)
Data derived from studies on 3-ethynylbenzoic acid. nih.gov

Rational Design of Co-crystals and Solid-State Structures

The rational design of co-crystals involves the deliberate engineering of multi-component crystalline solids through non-covalent interactions. For a molecule like this compound, its functional groups—the carboxylic acid, the chloro group, and the ethynyl group—offer multiple points for directed intermolecular interactions.

In principle, the carboxylic acid group can form robust hydrogen bonds, often leading to predictable supramolecular synthons, such as the common acid-acid homodimer. The presence of the chloro and ethynyl groups introduces the possibility of forming other types of non-covalent bonds, which can be used to assemble the molecule with other co-formers into a co-crystal with desired physical and chemical properties. However, specific examples of co-crystals formed with this compound are not described in the current body of scientific literature.

Exploitation of Halogen Bonding and Hydrogen Bonding in Material Design

The design of advanced materials often relies on the precise control of intermolecular interactions to create specific architectures and functionalities. This compound possesses functional groups that are capable of participating in both hydrogen bonding and halogen bonding.

Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. This allows for the formation of well-defined hydrogen-bonded networks, which are fundamental to the construction of porous materials, liquid crystals, and other functional organic solids. For the parent compound, 3-ethynylbenzoic acid, studies have shown that molecules are linked by pairs of O—H⋯O hydrogen bonds, forming classic acid-acid inversion dimers. nih.govnih.gov These dimers are further linked by C—H⋯O hydrogen bonds. nih.govnih.gov While it can be inferred that this compound would exhibit similar hydrogen bonding patterns, specific crystallographic studies to confirm this are not available.

Halogen Bonding: The chlorine atom on the benzene (B151609) ring is a potential halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between a halogen atom and a Lewis base. This interaction is increasingly being used in crystal engineering to guide the assembly of molecules into desired solid-state structures. The interplay between the stronger hydrogen bonds from the carboxylic acid and the weaker, more directional halogen bonds from the chlorine atom could theoretically be exploited to create complex and functional supramolecular architectures. However, there is a lack of specific research demonstrating the exploitation of halogen bonding involving this compound for material design.

Advanced Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is an indispensable tool for separating 3-Chloro-5-ethynylbenzoic acid from impurities, starting materials, and by-products. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the compound and its potential contaminants.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying the concentration of this compound. Due to the compound's low volatility and polar carboxylic acid group, reverse-phase HPLC is particularly suitable. In this technique, the compound is dissolved in an appropriate solvent and injected into a column packed with a nonpolar stationary phase (such as C18). A polar mobile phase is then used to elute the components of the sample.

The purity of synthesized batches is routinely confirmed to be greater than 95% using this method. acs.orguniversiteitleiden.nl The retention time of the main peak, compared against a certified reference standard, confirms the identity of the compound, while the peak area is proportional to its concentration, allowing for precise quantification. ust.edu A diode array detector (DAD) can be used to acquire the UV spectrum of the eluting peak, further confirming its identity. google.comnih.gov Method validation according to ICH guidelines ensures the reliability of the results, assessing parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ). ekb.eg

Table 1: Typical HPLC Parameters for Analysis of this compound

Parameter Typical Conditions
Column Reverse-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) nih.gov
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid) nih.govekb.eg
Flow Rate 1.0 mL/min nih.gov
Detection UV at 254 nm nih.gov
Injection Volume 10-20 µL

| Column Temperature | Ambient or controlled (e.g., 40 °C) nih.gov |

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is effective for the analysis of volatile or semi-volatile impurities and for monitoring reaction progress. While the direct analysis of the carboxylic acid can be challenging due to its polarity and thermal lability, derivatization to a more volatile ester form (e.g., the methyl ester) can facilitate analysis. rsc.org

GC is particularly useful for monitoring the disappearance of volatile starting materials or the appearance of volatile by-products during the synthesis of this compound. rsc.org For instance, in syntheses starting from precursors like methyl 2-bromo-5-chlorobenzoate, GC-MS can track the consumption of the starting material and the formation of intermediates. rsc.org The flame ionization detector (FID) is commonly used for quantification, providing high sensitivity for organic compounds. rsc.org

Table 2: Illustrative GC Parameters for Analysis of Derivatized this compound

Parameter Typical Settings
Column Capillary column (e.g., rtx-65, 30 m x 0.32 mm) rsc.org
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Oven Program Temperature gradient (e.g., 100 °C to 280 °C at 10 °C/min)

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) rsc.orgrsc.org |

Comprehensive Spectroscopic Fingerprinting

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.

While one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides primary structural information, two-dimensional (2D) NMR experiments are employed for unambiguous assignment of all proton and carbon signals, especially for complex derivatives or to resolve signal overlap. beilstein-journals.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule's aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). beilstein-journals.orgfigshare.com This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

Table 3: Application of 2D NMR Techniques for Structural Verification

Experiment Information Provided Purpose for this compound
COSY ¹H-¹H correlations through 2-3 bonds Confirms coupling between protons on the benzene (B151609) ring.
HSQC ¹H-¹³C correlations through 1 bond Assigns the signals for the three aromatic CH carbons. beilstein-journals.orgfigshare.com

| HMBC | ¹H-¹³C correlations through 2-4 bonds | Confirms the positions of the chloro, ethynyl (B1212043), and carboxyl groups by correlating the aromatic protons to the quaternary carbons. beilstein-journals.orgfigshare.com |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the characteristic functional groups within the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of specific chemical bonds. rsc.orgrsc.org

Key characteristic absorptions for this compound include the sharp, weak stretch of the carbon-carbon triple bond (C≡C), the strong stretch of the carbonyl group (C=O) in the carboxylic acid, the broad stretch of the hydroxyl group (O-H), and vibrations associated with the chlorinated aromatic ring. rsc.org

This technique is also sensitive to the crystalline form of the compound. Polymorphism, the existence of multiple crystal structures, can be detected by shifts in the vibrational frequencies, particularly in the low-frequency region and in solid-state spectra. researchgate.net This is critical as different polymorphs can have different physical properties.

Table 4: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500-3300 (broad)
Alkyne C-H stretch ~3300
Aromatic Ring C-H stretch 3000-3100
Alkyne C≡C stretch 2100-2260 (weak) rsc.org
Carboxylic Acid C=O stretch 1680-1710 rsc.org
Aromatic Ring C=C stretch 1450-1600

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA provides critical information about its thermal stability and decomposition profile.

The analysis involves heating a small amount of the sample on a precision balance at a constant rate. The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of mass loss indicates the point at which the compound begins to decompose. This data is vital for determining the maximum safe handling and storage temperatures. For a compound like this compound, decomposition might involve the loss of CO₂ from the carboxylic acid group or other fragmentation pathways at elevated temperatures. The decomposition of a related, though more complex, compound has been noted at 152 °C. rsc.org

Table 5: Expected Data from a TGA of this compound

Parameter Expected Observation
Temperature Range Typically 25 °C to 600 °C
Onset of Decomposition The temperature at which significant mass loss begins.
Mass Loss (%) The percentage of the initial mass lost during decomposition steps.

| Residue (%) | The percentage of mass remaining at the end of the analysis. |


X-ray Powder Diffraction (XRPD) for Crystalline Phase Identification

X-ray Powder Diffraction (XRPD) is a powerful and non-destructive analytical technique used to determine the crystalline structure of solid materials. anton-paar.comub.edu It is an indispensable tool in pharmaceutical sciences for the characterization of active pharmaceutical ingredients (APIs), excipients, and finished drug products. nih.gov The fundamental principle of XRPD involves the constructive interference of monochromatic X-rays with the electron clouds of atoms arranged in a periodic lattice, a phenomenon described by Bragg's Law (nλ = 2d sin θ). walshmedicalmedia.com This interaction generates a unique diffraction pattern, or diffractogram, which serves as a "fingerprint" for a specific crystalline solid. mdpi.com

In the context of the chemical compound this compound, XRPD analysis is crucial for several aspects of research and quality control. The resulting diffractogram, a plot of X-ray intensity versus the diffraction angle (2θ), provides detailed information about the compound's long-range crystallographic order. Key parameters derived from an XRPD pattern include the position of the diffraction peaks (in degrees 2θ), the d-spacing (the distance between parallel planes of atoms in the crystal lattice), and the relative intensity of the peaks.

The unique set of 2θ peaks and their corresponding intensities for a given crystalline form of this compound allows for its unambiguous identification. Furthermore, XRPD is a primary technique for the detection and characterization of polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. uky.edumdpi.com Different polymorphs of a substance will produce distinct XRPD patterns. mdpi.com This is of paramount importance in pharmaceutical development, as different polymorphs can exhibit variations in solubility, bioavailability, and stability.

While specific, publicly available X-ray Powder Diffraction data for this compound was not found in the conducted searches, a typical XRPD data table for a crystalline benzoic acid derivative would be presented as follows for illustrative purposes. This example demonstrates the type of data that would be generated and used for the characterization and quality control of this compound.

Illustrative XRPD Data for a Crystalline Benzoic Acid Derivative

Diffraction Angle (2θ) d-spacing (Å) Relative Intensity (%)
5.9 14.97 85
7.2 12.27 60
14.9 5.94 100
16.6 5.34 75
23.7 3.75 50
25.1 3.54 95
26.6 3.35 80
30.2 2.96 45

This table is a representative example and does not correspond to experimentally measured data for this compound.

In a research and quality control setting, the XRPD pattern of a newly synthesized batch of this compound would be compared against a reference pattern of a well-characterized, pure sample. This comparison allows for the confirmation of its identity, the assessment of its crystalline purity, and the detection of any undesired polymorphic forms or the presence of amorphous content. researchgate.net The absence of sharp peaks and the presence of a broad "halo" in a diffractogram would indicate that the material is amorphous rather than crystalline. researchgate.net

Future Research Directions and Interdisciplinary Prospects

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 3-Chloro-5-ethynylbenzoic acid will likely prioritize sustainability and efficiency. Current synthetic strategies for similar multi-substituted aromatic compounds often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should focus on the development of novel synthetic pathways that are both environmentally benign and economically viable.

One promising avenue is the exploration of C-H activation techniques. Direct, late-stage functionalization of a more readily available benzoic acid derivative could provide a more atom-economical route to the target molecule, minimizing the need for protecting groups and reducing the number of synthetic steps.

Furthermore, the principles of green chemistry should be integral to the development of new synthetic methods. mdpi.commdpi.com This includes the use of greener solvents, catalytic instead of stoichiometric reagents, and energy-efficient reaction conditions, such as microwave-assisted or flow chemistry processes. mdpi.com The development of biosynthetic pathways, leveraging enzymatic transformations, could also offer a highly sustainable, albeit challenging, long-term goal for the production of this and related compounds. mdpi.com

Exploration of Unconventional Reactivity Patterns

The unique arrangement of the chloro, ethynyl (B1212043), and carboxylic acid groups on the aromatic ring of this compound suggests the potential for unconventional reactivity. The interplay between the electron-withdrawing nature of the chloro and carboxylic acid groups and the reactive triple bond of the ethynyl moiety could lead to novel chemical transformations.

Future research could investigate the regioselectivity of reactions involving the ethynyl group, such as cycloadditions or metal-catalyzed cross-coupling reactions, under the influence of the other substituents. The potential for intramolecular reactions, possibly triggered by light or a specific catalyst, could also be a fruitful area of exploration, potentially leading to the synthesis of novel heterocyclic scaffolds.

Integration into Advanced Functional Materials and Nanotechnology

The rigid, functionalized structure of this compound makes it an attractive building block for advanced functional materials and nanotechnology. The ethynyl group is a versatile handle for polymerization and can participate in "click" chemistry reactions, allowing for the straightforward incorporation of this molecule into larger architectures.

Future research could explore the synthesis of polymers and metal-organic frameworks (MOFs) incorporating this compound. The presence of the chloro and carboxylic acid groups could be leveraged to fine-tune the electronic properties, porosity, and stability of these materials. Such materials could find applications in gas storage, catalysis, and sensing.

In the realm of nanotechnology, this molecule could be used to functionalize nanoparticles, imparting specific chemical reactivity or recognition capabilities. Its defined structure could also be exploited in the bottom-up fabrication of molecular electronic components.

Advanced Computational Design for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of molecules like this compound. researchgate.net Future research should leverage advanced computational methods to build a comprehensive in silico profile of this compound.

DFT calculations can be employed to predict its geometric and electronic structure, spectroscopic signatures (such as NMR and IR spectra), and reactivity indices. This information can guide the design of synthetic routes and predict the outcomes of chemical reactions. Furthermore, computational modeling can be used to simulate the interaction of this compound with other molecules, enzymes, or material surfaces, providing insights into its potential biological activity or its performance in functional materials.

Green Chemistry Approaches in Synthesis and Application

A commitment to green chemistry principles will be crucial for the responsible development and application of this compound. researchgate.net This extends beyond its synthesis to encompass its entire life cycle. Future research should focus on designing applications that are inherently sustainable.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Chloro-5-ethynylbenzoic acid, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves functionalizing benzoic acid derivatives. For example, chlorination of precursor compounds (e.g., 5-ethynylbenzoic acid) using chlorine gas with FeCl₃ as a catalyst under controlled temperatures (20–50°C) . Alternatively, trifluoroacetic acid-mediated deprotection steps may follow intermediates like p-anisole derivatives . Optimize yields by adjusting solvent polarity (e.g., dimethylformamide for solubility) and monitoring reaction progress via thin-layer chromatography (TLC) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (¹H/¹³C NMR) and liquid chromatography-mass spectrometry (LC-MS) for purity assessment. Compare retention times and spectral data against pharmacopeial standards if available . For crystalline samples, single-crystal X-ray diffraction (SXRD) with SHELX software can resolve molecular geometry .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Avoid direct contact with skin, eyes, or respiratory pathways. Use PPE (gloves, goggles) and work in a fume hood. Store separately from oxidizers and strong bases to prevent hazardous reactions. In case of exposure, rinse thoroughly and seek medical attention .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound derivatives?

  • Methodology : Retrieve high-resolution crystallographic datasets from repositories like the Cambridge Crystallographic Data Centre (CCDC). Refine structures using SHELXL, which accounts for thermal motion and disorder . Compare dihedral angles and bond lengths across studies to identify anomalies caused by polymorphism or experimental artifacts .

Q. What strategies address low yields in coupling reactions involving the ethynyl group of this compound?

  • Methodology : Screen palladium-based catalysts (e.g., Pd(PPh₃)₄) for Sonogashira couplings. Optimize solvent systems (e.g., THF/DMF mixtures) and degas reagents to prevent alkyne oxidation. Monitor by LC-MS and employ microwave-assisted synthesis to accelerate kinetics .

Q. How can computational modeling predict the bioactivity of this compound in drug design?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., bacterial enzymes). Validate predictions with in vitro assays, such as minimum inhibitory concentration (MIC) tests against pathogens .

Methodological Challenges and Contradictions

Q. Why do solubility properties of this compound vary across studies, and how can this be standardized?

  • Analysis : Discrepancies arise from differences in solvent purity, temperature, and measurement techniques (e.g., gravimetric vs. spectrophotometric methods). Standardize by reporting solubility in USP-grade solvents at 25°C ± 1°C and using HPLC for quantification .

Q. How do competing synthetic routes for this compound impact scalability for preclinical studies?

  • Analysis : Chlorination methods using Cl₂ gas may offer higher purity but require specialized equipment, while trifluoroacetic acid deprotection is safer but yields lower quantities. Pilot-scale experiments with process analytical technology (PAT) can identify cost-effective pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.